molecular formula C19H25N3O B11074045 2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B11074045
M. Wt: 311.4 g/mol
InChI Key: YJBCRTWWDFHOIK-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves multiple steps, including the formation of the indole ring and subsequent modifications to introduce the diazatricyclo structure. Common synthetic routes include the use of palladium-catalyzed reactions, such as the Sonogashira reaction, to form key intermediates . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications .

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C19H25N3O/c1-18-8-19(2)11-21(9-18)17(22(10-18)12-19)15-7-20-16-5-4-13(23-3)6-14(15)16/h4-7,17,20H,8-12H2,1-3H3

InChI Key

YJBCRTWWDFHOIK-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=CNC5=C4C=C(C=C5)OC)C

Origin of Product

United States

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